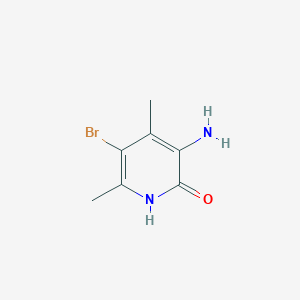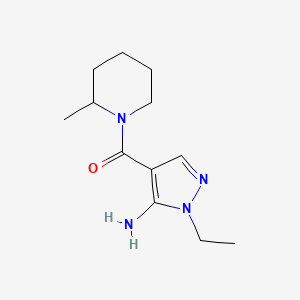![molecular formula C12H19N5 B11733915 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11733915.png)
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,3-dimetil-1H-pirazol-4-il)metil]-1-(propan-2-il)-1H-pirazol-5-amina es un compuesto heterocíclico que presenta dos anillos de pirazol. Los pirazoles son conocidos por su versatilidad en la síntesis orgánica y la química medicinal debido a sus propiedades estructurales únicas y actividades biológicas .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de N-[(1,3-dimetil-1H-pirazol-4-il)metil]-1-(propan-2-il)-1H-pirazol-5-amina generalmente implica la reacción de 1,3-dimetil-1H-pirazol-4-carbaldehído con isopropilhidrazina en condiciones ácidas. La reacción procede a través de la formación de un intermedio hidrazona, que cicla para formar el producto final .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. La síntesis a gran escala probablemente implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, incluido el uso de reactores automatizados y sistemas de purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[(1,3-dimetil-1H-pirazol-4-il)metil]-1-(propan-2-il)-1H-pirazol-5-amina puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Haluros de alquilo en presencia de una base como hidróxido de sodio.
Productos Principales
Oxidación: N-óxidos de pirazol correspondientes.
Reducción: Derivados de pirazol reducidos.
Sustitución: Derivados de pirazol alquilados.
Aplicaciones Científicas De Investigación
N-[(1,3-dimetil-1H-pirazol-4-il)metil]-1-(propan-2-il)-1H-pirazol-5-amina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Explorado como un posible agente terapéutico debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-[(1,3-dimetil-1H-pirazol-4-il)metil]-1-(propan-2-il)-1H-pirazol-5-amina involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. Los anillos de pirazol del compuesto pueden participar en enlaces de hidrógeno e interacciones π-π, influyendo en su afinidad de unión y actividad .
Comparación Con Compuestos Similares
Compuestos Similares
1,3-dimetil-1H-pirazol-4-carbaldehído: Un precursor en la síntesis del compuesto objetivo.
1-(propan-2-il)-1H-pirazol-5-amina: Otro derivado de pirazol con características estructurales similares.
Unicidad
N-[(1,3-dimetil-1H-pirazol-4-il)metil]-1-(propan-2-il)-1H-pirazol-5-amina es única debido a sus dos anillos de pirazol, que confieren propiedades químicas y biológicas distintas. Esta característica estructural mejora su versatilidad en diversas aplicaciones, diferenciándola de otros derivados de pirazol .
Propiedades
Fórmula molecular |
C12H19N5 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-9(2)17-12(5-6-14-17)13-7-11-8-16(4)15-10(11)3/h5-6,8-9,13H,7H2,1-4H3 |
Clave InChI |
GBLUDHWEWWOETI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1CNC2=CC=NN2C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11733841.png)
![7-Amino-5-chloro-2-(2-furyl)thiazolo[5,4-d]pyrimidine](/img/structure/B11733864.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}ethanamine](/img/structure/B11733865.png)




-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733894.png)

![2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11733906.png)
![tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B11733912.png)
![(2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid](/img/structure/B11733922.png)

